molecular formula C14H20IN3O2 B112684 Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate CAS No. 497915-42-1

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

Cat. No. B112684
M. Wt: 389.23 g/mol
InChI Key: RJHWOWJRQNENIC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (TBIP) is an organic compound that is used in a variety of scientific applications. It is a versatile compound with a wide range of properties that make it suitable for a variety of uses.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate and its derivatives are extensively studied in the field of chemical synthesis and characterization. For instance, Sanjeevarayappa et al. (2015) synthesized a related compound, highlighting its spectroscopic characterization and single crystal X-ray diffraction data, which is crucial for understanding its molecular structure (Sanjeevarayappa et al., 2015). Similarly, Gumireddy et al. (2021) reported on a sterically congested piperazine derivative, offering insights into its novel chemistry and potential pharmacological uses (Gumireddy et al., 2021).

Biological Activities

The biological evaluation of derivatives of this compound has been explored. The in vitro antibacterial and anthelmintic activities of these compounds have been studied, revealing moderate activity in some cases (Sanjeevarayappa et al., 2015). This suggests potential applications in developing new antibacterial or anthelmintic agents.

Molecular Structure Analysis

The detailed molecular structure analysis of such compounds is fundamental in scientific research. Mamat et al. (2012) reported on the crystal and molecular structure of a tert-butyl piperazine-carboxylate derivative, providing critical data on bond lengths and angles (Mamat et al., 2012). Such studies are crucial for the development of new chemical entities with desired properties.

Anticorrosive Properties

In a unique application, Praveen et al. (2021) investigated the anticorrosive behavior of a novel heterocyclic compound related to tert-butyl piperazine-1-carboxylate, highlighting its potential in protecting carbon steel in corrosive environments (Praveen et al., 2021). This demonstrates the compound's utility beyond biological applications, extending to materials science.

properties

IUPAC Name

tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHWOWJRQNENIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428212
Record name tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

CAS RN

497915-42-1
Record name tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By carrying out the procedure as described in preparation 1, but using 2-fluoro-5-iodopyridine instead of 2-chloro-5-(trifluoromethyl)pyridine and N-Boc-piperazine instead of cis-2,6-dimethylpiperazine, the title compound is obtained in the form of an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KE Poremba, NT Kadunce, N Suzuki, AH Cherney… - scholar.archive.org
1. Materials and Methods S3 2. Optimization of Reaction Parameters S5 3. Ligand Preparation S7 4. Substrate Preparation S13 5. Enantioselective Reductive Cross-Coupling S16 a. …
Number of citations: 0 scholar.archive.org
S Reisman - scholar.archive.org
An asymmetric reductive cross-coupling of α-chloroesters and (hetero) aryl iodides is reported. This nickel-catalyzed reaction proceeds with a chiral BiOX ligand under mild conditions, …
Number of citations: 0 scholar.archive.org
TJ DeLanoa, SE Dibrell, CR Lacker, AR Pancoastb… - authors.library.caltech.edu
S1 Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2021 Page 1 S1 Supporting Information Nickel-Catalyzed …
Number of citations: 0 authors.library.caltech.edu

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